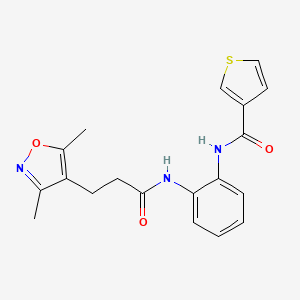
4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine, also known as 4-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. The presence of the imidazole ring, known for its antimicrobial properties, enhances its effectiveness against various bacterial and fungal strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens by interfering with their cell wall synthesis or metabolic pathways .
Anticancer Activity
Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The pyrimidine and imidazole moieties are crucial for binding to specific enzymes or receptors involved in cancer cell proliferation. This makes it a promising candidate for developing new chemotherapeutic agents .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can modulate the activity of enzymes and cytokines involved in the inflammatory response, potentially reducing inflammation in various conditions such as arthritis and inflammatory bowel disease .
Antioxidant Properties
Research has shown that this compound exhibits significant antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Antiviral Agents
The imidazole ring in this compound is known for its antiviral properties. Studies have demonstrated its effectiveness against various viruses by inhibiting viral replication or entry into host cells. This makes it a potential candidate for developing antiviral drugs .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes. For example, it can act as an inhibitor of kinases or proteases, which are involved in various diseases, including cancer and viral infections. This property is valuable for designing targeted therapies .
Agricultural Applications
In agriculture, this compound has been explored as a potential pesticide or herbicide. Its ability to disrupt the growth and development of pests and weeds makes it a valuable tool for crop protection. Research is ongoing to optimize its efficacy and safety for agricultural use .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be used in the production of drugs with diverse therapeutic applications, including antibiotics, antifungals, and anticancer agents .
Propiedades
IUPAC Name |
4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-7-5-8(12-6-11-7)14-9-10-3-4-13(9)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSZHLDJKREOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




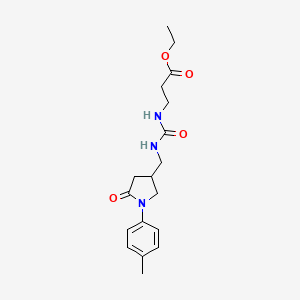
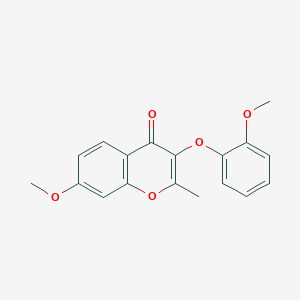
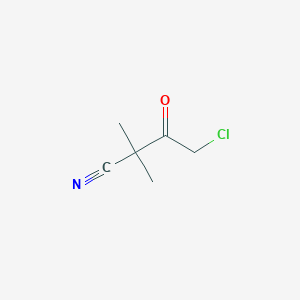
![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

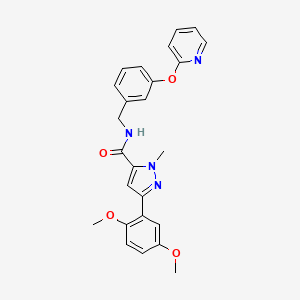
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)
